Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15902762
InChI: InChI=1S/C14H18ClNO3/c1-13(2,3)19-12(17)16-8-14(18,9-16)10-5-4-6-11(15)7-10/h4-7,18H,8-9H2,1-3H3
SMILES:
Molecular Formula: C14H18ClNO3
Molecular Weight: 283.75 g/mol

Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate

CAS No.:

Cat. No.: VC15902762

Molecular Formula: C14H18ClNO3

Molecular Weight: 283.75 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate -

Specification

Molecular Formula C14H18ClNO3
Molecular Weight 283.75 g/mol
IUPAC Name tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate
Standard InChI InChI=1S/C14H18ClNO3/c1-13(2,3)19-12(17)16-8-14(18,9-16)10-5-4-6-11(15)7-10/h4-7,18H,8-9H2,1-3H3
Standard InChI Key ZODNOMSTTJIERR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)(C2=CC(=CC=C2)Cl)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate features a unique azetidine core, a strained four-membered ring system that enhances its reactivity. The tert-butyloxycarbonyl (Boc) group at the 1-position provides steric protection and improves solubility in organic solvents, while the 3-chlorophenyl and hydroxyl groups at the 3-position contribute to its electronic and steric profile.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₈ClNO₃
Molecular Weight283.75 g/mol
IUPAC Nametert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate
CAS NumberNot publicly disclosed

The compound’s molecular weight and halogenated aromatic moiety make it a mid-sized molecule suitable for intermediate roles in drug discovery.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate involves optimized reaction conditions to achieve high yield and purity. Key steps typically include:

  • Substrate Preparation: Starting with tert-butyl 3-hydroxyazetidine-1-carboxylate, a nucleophilic substitution or coupling reaction introduces the 3-chlorophenyl group.

  • Reaction Optimization: Temperature control (often room temperature to 60°C), solvent selection (e.g., THF or DMF), and stoichiometric ratios are critical to minimizing side reactions.

  • Purification: Crude products are purified via chromatography or recrystallization, ensuring pharmaceutical-grade purity.

Industrial Production

Industrial processes may employ continuous flow chemistry to enhance efficiency and scalability. This method reduces reaction times and improves heat transfer, particularly beneficial for azetidine derivatives requiring precise temperature control.

Applications in Medicinal Chemistry

Intermediate for Bioactive Molecules

The compound’s primary utility lies in its role as a building block for synthesizing molecules with therapeutic potential. Its azetidine ring serves as a conformational constraint, improving target binding affinity in drug candidates. Examples include:

  • Enzyme Inhibitors: The hydroxyl and chlorophenyl groups facilitate interactions with catalytic sites of enzymes involved in inflammatory pathways.

  • Receptor Modulators: Structural analogs have shown promise in modulating G protein-coupled receptors (GPCRs), a common drug target class.

Mechanism of Action

Biochemical Interactions

Although the exact mechanism of tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate remains under investigation, azetidines generally exert effects through:

  • Enzyme Inhibition: The hydroxyl group may coordinate with metal ions in enzyme active sites, disrupting catalytic activity.

  • Receptor Binding: The chlorophenyl group’s hydrophobicity enhances interactions with receptor binding pockets, altering signaling pathways.

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